DBCO-PEG4-Biotin
DBCO-PEG4-Biotin
This azadibenzocyclooctyne-biotin derivative is a versatile biotinylation reagent for labeling azide containing molecules or compounds. Cyclooctynes are useful in strain-promoted copper-free azide-alkyne cycloaddition reactions. This dibenzocyclooctyne will react with azide-functionalized compounds or biomolecules without the need for a Cu(I) catalyst to result in a stable triazole linkage. Subsequent labeled molecules can be purified using streptavidin or avidin affinity reagents. The PEG spacer makes the overall compound more hydrophilic and allows for greater distance between the reaction site with the azide and the biotin detecting group.
DBCO-PEG4-biotin is a PEG derivative containing a biotin group and an alkyne group. The alkyne group can react with azide moiety in copper-free Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.
DBCO-PEG4-biotin is a PEG derivative containing a biotin group and an alkyne group. The alkyne group can react with azide moiety in copper-free Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.
Brand Name:
Vulcanchem
CAS No.:
1255942-07-4
VCID:
VC0525105
InChI:
InChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48)/t32-,34-,38-/m0/s1
SMILES:
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Molecular Formula:
C39H51N5O8S
Molecular Weight:
749.92
DBCO-PEG4-Biotin
CAS No.: 1255942-07-4
Cat. No.: VC0525105
Molecular Formula: C39H51N5O8S
Molecular Weight: 749.92
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | This azadibenzocyclooctyne-biotin derivative is a versatile biotinylation reagent for labeling azide containing molecules or compounds. Cyclooctynes are useful in strain-promoted copper-free azide-alkyne cycloaddition reactions. This dibenzocyclooctyne will react with azide-functionalized compounds or biomolecules without the need for a Cu(I) catalyst to result in a stable triazole linkage. Subsequent labeled molecules can be purified using streptavidin or avidin affinity reagents. The PEG spacer makes the overall compound more hydrophilic and allows for greater distance between the reaction site with the azide and the biotin detecting group. DBCO-PEG4-biotin is a PEG derivative containing a biotin group and an alkyne group. The alkyne group can react with azide moiety in copper-free Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. |
|---|---|
| CAS No. | 1255942-07-4 |
| Molecular Formula | C39H51N5O8S |
| Molecular Weight | 749.92 |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
| Standard InChI | InChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48)/t32-,34-,38-/m0/s1 |
| Standard InChI Key | LNHSQAOQVNHUGL-QRBHCBQLSA-N |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
| Appearance | Solid powder |
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